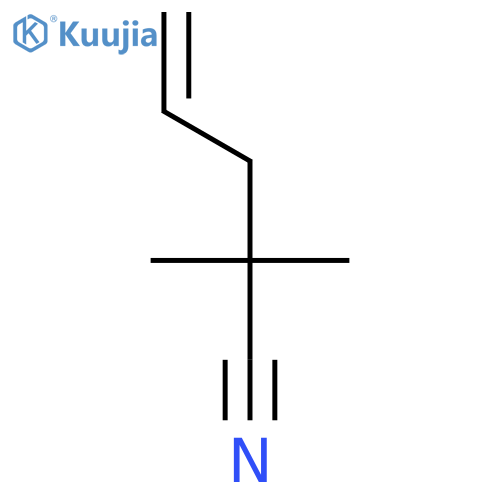Cas no 2978-30-5 (2,2-dimethylpent-4-enenitrile)

2,2-dimethylpent-4-enenitrile structure
商品名:2,2-dimethylpent-4-enenitrile
2,2-dimethylpent-4-enenitrile 化学的及び物理的性質
名前と識別子
-
- 4-Pentenenitrile,2,2-dimethyl-
- 2,2-dimethylpent-4-enenitrile
- (2,2-dimethylpent-4-enenitrile)
- 2,2-dimethyl-4-pentenenitrile
- 2,2-dimethylpent-4-ene-1-nitrile
- 2,2-dimethyl-pent-4-enenitrile
- 2,2-Dimethyl-pent-4-ennitril
- 4-cyano-4-methyl-1-pentene
- AC1L6BEB
- AC1Q4QKY
- AR-1D1558
- CTK4G3809
- NCIOpen2_002121
- NSC99205
- SCHEMBL630803
- EN300-221787
- NSC-99205
- BS-32232
- 2, 2-dimethylpent-4-enenitrile
- DTXSID70294994
- F2147-6066
- AKOS022632667
- 2978-30-5
-
- MDL: MFCD20483740
- インチ: InChI=1S/C7H11N/c1-4-5-7(2,3)6-8/h4H,1,5H2,2-3H3
- InChIKey: UQLOUBYNTMVSKF-UHFFFAOYSA-N
- ほほえんだ: CC(C)(CC=C)C#N
計算された属性
- せいみつぶんしりょう: 109.08923
- どういたいしつりょう: 109.089149355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 125
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- PSA: 23.79
- LogP: 2.11228
2,2-dimethylpent-4-enenitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-221787-10.0g |
2,2-dimethylpent-4-enenitrile |
2978-30-5 | 95% | 10.0g |
$455.0 | 2023-07-09 | |
| Life Chemicals | F2147-6066-1g |
2,2-dimethylpent-4-enenitrile |
2978-30-5 | 95%+ | 1g |
$59.0 | 2023-09-06 | |
| Enamine | EN300-221787-0.25g |
2,2-dimethylpent-4-enenitrile |
2978-30-5 | 95% | 0.25g |
$41.0 | 2023-09-16 | |
| TRC | D479583-250mg |
2,2-Dimethylpent-4-enenitrile |
2978-30-5 | 250mg |
$333.00 | 2023-05-18 | ||
| Enamine | EN300-221787-1g |
2,2-dimethylpent-4-enenitrile |
2978-30-5 | 95% | 1g |
$83.0 | 2023-09-16 | |
| Enamine | EN300-221787-0.05g |
2,2-dimethylpent-4-enenitrile |
2978-30-5 | 95% | 0.05g |
$19.0 | 2023-09-16 | |
| Enamine | EN300-221787-5.0g |
2,2-dimethylpent-4-enenitrile |
2978-30-5 | 95% | 5.0g |
$248.0 | 2023-07-09 | |
| Enamine | EN300-221787-0.5g |
2,2-dimethylpent-4-enenitrile |
2978-30-5 | 95% | 0.5g |
$65.0 | 2023-09-16 | |
| 1PlusChem | 1P00I5Z5-100mg |
4-Pentenenitrile, 2,2-dimethyl- |
2978-30-5 | 95% | 100mg |
$94.00 | 2024-05-06 | |
| Enamine | EN300-221787-10g |
2,2-dimethylpent-4-enenitrile |
2978-30-5 | 95% | 10g |
$455.0 | 2023-09-16 |
2,2-dimethylpent-4-enenitrile 関連文献
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
2978-30-5 (2,2-dimethylpent-4-enenitrile) 関連製品
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 4770-00-7(3-cyano-4-nitroindole)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
